9-cis-Retinol Acetate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

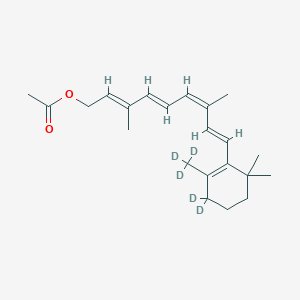

[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i3D3,11D2 |

InChI Key |

QGNJRVVDBSJHIZ-DCNQKGDESA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)C)/C)\C)(C)C)[2H] |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

9-cis-Retinol Acetate-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol (B22316) Acetate-d5 is a deuterated analog of 9-cis-retinol acetate (B1210297), a derivative of vitamin A. The strategic incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in various research applications, particularly in studies involving retinoid metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and its role within the broader context of retinoid signaling pathways.

Core Data and Properties

The fundamental chemical and physical properties of 9-cis-Retinol Acetate-d5 are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 9-cis-Retinyl Acetate-d5, 9-cis-Vitamin A Acetate-d5, Zuretinol acetate-d5 | [1][2] |

| CAS Number | 1217219-62-9 | [2][3] |

| Molecular Formula | C₂₂H₂₇D₅O₂ | [1] |

| Molecular Weight | 333.52 g/mol | [1][3] |

| Appearance | Yellow Oil | [1] |

| Storage Conditions | -86°C, in an amber vial, under an inert atmosphere | [1] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves two key stages: the isomerization of the more common all-trans-retinyl acetate to its 9-cis form, followed by the introduction of deuterium atoms.

Experimental Protocol: Synthesis of 9-cis-Retinyl Acetate

A common method for the synthesis of 9-cis-retinyl acetate is through the catalytic isomerization of all-trans-retinyl acetate.[4]

-

Reaction Setup : Dissolve all-trans-retinyl acetate (300 g, 0.91 mol) in a solution of hexane (B92381) (600 ml) and triethylamine (B128534) (TEA) (0.11 ml, 0.83 mmol).

-

Catalyst Addition : Add (CH₃CN)₂PdCl₂ (4 g, 0.018 mol) to the mixture.

-

Isomerization : Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.

-

Crystallization and Separation : Cool the resulting solution to room temperature for 1 hour and then further cool to -80°C. The unreacted all-trans-retinyl acetate will crystallize and can be removed by filtration.

-

Purification : Concentrate the filtrate and repeat the crystallization process to obtain a mixture enriched in 9-cis-retinyl acetate (typically a 70:30 mixture of 9-cis-/all-trans-retinyl acetate).[4] Further purification can be achieved through chromatographic techniques.

Deuterium Labeling

Analytical Methodologies

The quantitative analysis of this compound, particularly in biological matrices, is crucial for its application as an internal standard and for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

The following protocol is a generalized procedure for the analysis of retinoids, which can be adapted for this compound.[7][8][9]

-

Sample Preparation (from Serum) :

-

To 200 µL of serum, add an internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Alternatively, perform a liquid-liquid extraction with a solvent like hexane or ethyl acetate.

-

Evaporate the supernatant or organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions :

-

HPLC System : A high-performance liquid chromatography system (e.g., Thermo Scientific™ Vanquish™).[8]

-

Column : A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[8]

-

Mobile Phase : A gradient of water and methanol (B129727) containing 0.1% formic acid.[8]

-

Flow Rate : Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection :

-

Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Endura™).[8]

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Detection Mode : Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

-

Role in Retinoid Signaling Pathways

9-cis-Retinol Acetate is a precursor to 9-cis-retinoic acid, a key signaling molecule that activates nuclear receptors. Understanding these pathways is crucial for researchers in drug development and molecular biology.

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Signaling

9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR).[10][11] RXRs are unique nuclear receptors that can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including the Retinoic Acid Receptors (RARs).[10][12] This dimerization is fundamental to the regulation of gene expression.

In the absence of a ligand, the RXR/RAR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with co-repressor proteins that inhibit gene transcription.[11] The binding of 9-cis-retinoic acid to the ligand-binding domain of the receptors induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.[11] This complex then initiates the transcription of target genes involved in cell growth, differentiation, and apoptosis.

Experimental Workflow for Studying Retinoid-Induced Gene Expression

A typical workflow for investigating the effects of this compound on gene expression is outlined below.

This workflow allows researchers to quantify the changes in the expression of specific target genes in response to treatment with this compound, providing insights into the biological activity of this compound and its metabolites.

Conclusion

This compound is a powerful research tool with significant applications in the study of retinoid biology. Its well-defined chemical properties, coupled with established methods for its synthesis and analysis, make it an ideal internal standard and tracer for metabolic studies. Furthermore, its role as a precursor to the potent signaling molecule 9-cis-retinoic acid places it at the center of investigations into the complex regulatory networks governed by the RXR and RAR signaling pathways. This guide provides a foundational resource for researchers and professionals working in the fields of biochemistry, pharmacology, and drug development, enabling them to effectively utilize this compound in their experimental designs.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 9-Cis,13-cis-retinol 15-acetate-d5 | 1217219-62-9 | SYB21962 [biosynth.com]

- 4. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.fit.edu [repository.fit.edu]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

9-cis-Retinol Acetate-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-cis-Retinol (B22316) Acetate-d5, a deuterated isotopologue of 9-cis-Retinol Acetate (B1210297). This document covers its chemical structure, and physicochemical properties, and provides a detailed examination of its role in biological signaling pathways. Furthermore, it outlines comprehensive experimental protocols for its synthesis and analysis, making it an essential resource for professionals in pharmacology and drug development.

Core Concepts

9-cis-Retinol Acetate-d5 is a synthetic, stable isotope-labeled version of 9-cis-Retinol Acetate, a derivative of Vitamin A. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tool in metabolic studies, pharmacokinetics, and as an internal standard for quantitative analysis by mass spectrometry.[1] Its structural similarity to endogenous retinoids allows it to be processed through the same metabolic pathways, while its distinct mass facilitates its differentiation from unlabeled counterparts.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a β-ionone ring, a polyene chain with a cis double bond at the ninth carbon position, and an acetate ester at the terminal end. The five deuterium atoms are typically located on the trimethyl group of the β-ionone ring.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₇D₅O₂ | [2][3] |

| Molecular Weight | 333.52 g/mol | [2][3] |

| Appearance | Likely a yellow to yellow-orange powder or solid (inferred from related compounds) | [4] |

| Solubility | Soluble in most organic solvents, fats, and oils; sparingly soluble in water (inferred from related compounds).[4] |

| Property of 9-cis-Retinol (Non-deuterated) | Value | Source |

| Molecular Formula | C₂₀H₃₀O | [5] |

| Molecular Weight | 286.45 g/mol | [5] |

| Physical Description | Solid | [5] |

Signaling Pathway

9-cis-Retinol Acetate is readily metabolized in the body to 9-cis-retinol and subsequently to 9-cis-retinoic acid, the biologically active form. 9-cis-retinoic acid is a high-affinity ligand for two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[6] This dual activity distinguishes it from all-trans-retinoic acid, which primarily activates RARs. The binding of 9-cis-retinoic acid to these receptors initiates a cascade of events leading to the regulation of gene expression.

The following diagram illustrates the generalized signaling pathway of 9-cis-retinoic acid.

Experimental Protocols

Synthesis of 9-cis-Retinol Acetate

A common method for synthesizing 9-cis-retinyl acetate involves the isomerization of the more readily available all-trans-retinyl acetate.[7] The synthesis of the deuterated analog would follow a similar procedure, likely starting from a deuterated precursor.

Materials:

-

all-trans-Retinyl acetate

-

Triethylamine (TEA)

-

(CH₃CN)₂PdCl₂ (Acetonitrile palladium chloride complex)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas

-

Dry ice

Procedure:

-

Isomerization: Dissolve all-trans-retinyl acetate in a solution of hexane and a small amount of TEA.[7] Add the palladium catalyst, (CH₃CN)₂PdCl₂, to the mixture.[7] Stir the reaction overnight at 65°C under a nitrogen atmosphere in the dark.[7]

-

Crystallization: Cool the resulting solution to room temperature and then further to -80°C using a dry ice bath to crystallize the unreacted all-trans-retinyl acetate.[7]

-

Filtration: Filter the cold solution to remove the crystallized all-trans-retinyl acetate.[7] Concentrate the filtrate, which is now enriched with 9-cis-retinyl acetate.[7] Repeat the crystallization and filtration steps to further enrich the 9-cis isomer.[7]

-

Hydrolysis (to obtain 9-cis-retinol): To the enriched mixture of retinyl acetates in ethanol, add a solution of NaOH in water dropwise at 40°C under nitrogen.[7] Stir for 30 minutes.[7]

-

Extraction: Cool the mixture to 0°C and extract with hexanes.[7]

-

Washing and Drying: Wash the combined organic layers with ice water, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield 9-cis-retinol.[7]

-

Acetylation: The purified 9-cis-retinol can then be acetylated using standard procedures (e.g., reaction with acetic anhydride (B1165640) in the presence of a base) to yield 9-cis-retinyl acetate.

The following diagram outlines the general workflow for the synthesis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of deuterated retinoids.[8] The following protocol is a general guideline for the analysis of retinol (B82714) from serum, which can be adapted for this compound.

1. Extraction from Serum:

-

To 0.4 mL of serum, add 0.5 mL of 0.85% saline solution and 100 µL of an internal standard solution.[8]

-

Add 5 mL of a chloroform-methanol (2:1 v/v) solution and vortex thoroughly.[8]

-

Centrifuge to separate the layers and carefully transfer the lower chloroform (B151607) layer to a clean tube.[8]

-

Dry the extract under a stream of nitrogen.[8]

-

Resuspend the dried extract in 0.1 mL of ethanol.[8]

-

Further purify the retinol fraction using High-Performance Liquid Chromatography (HPLC) with a C18 column.[8] Collect the fraction containing retinol.[8]

2. Derivatization for GC-MS:

-

Dry the collected retinol fraction under nitrogen.[9]

-

Add O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 10% trimethylchlorosilane to the dried sample.[9]

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of retinol.[9]

3. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-1 methyl siloxane).[8]

-

Use helium as the carrier gas.[8]

-

Employ an appropriate temperature program for the GC oven to separate the analytes.

-

Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the labeled and unlabeled retinol TMS derivatives based on their specific mass-to-charge ratios.

Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and specificity for the analysis of retinoids directly from biological matrices, often with simpler sample preparation.

1. Extraction from Serum (Simplified):

-

To 50 µL of serum, add 50 µL of acetonitrile (B52724) (ACN) to precipitate proteins.[10]

-

Centrifuge at 2000 rpm for 10 minutes at 4°C.[10]

-

Transfer the supernatant to an autosampler vial for analysis.[10]

2. UHPLC-MS/MS Analysis:

-

Inject the sample onto a UHPLC system equipped with a reverse-phase column (e.g., C18 or RP Amide).

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol mixture) with an additive like formic acid to improve ionization.

-

The eluent is introduced into a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for 9-cis-Retinol Acetate and its deuterated analog are monitored for highly selective and sensitive quantification.

Conclusion

This compound is a critical tool for researchers investigating the complex roles of retinoids in biological systems. Its use as an internal standard and tracer allows for precise and accurate quantification, overcoming the challenges associated with the analysis of these light- and oxygen-sensitive compounds. The methodologies and pathway information provided in this guide offer a solid foundation for the design and execution of experiments in the fields of pharmacology, toxicology, and drug metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. 9-cis-Retinol | C20H30O | CID 9947823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated 9-cis-Retinol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for deuterated 9-cis-retinol (B22316) acetate (B1210297). The synthesis of isotopically labeled retinoids is of significant interest for metabolic studies, pharmacokinetic analysis, and as therapeutic agents with potentially improved stability and efficacy.[1] This document outlines the synthetic strategy, detailed experimental protocols for key reactions, and expected analytical characterization.

Synthetic Strategy

The proposed synthesis for deuterated 9-cis-retinol acetate commences with a deuterated starting material, which is then subjected to a series of reactions to construct the full retinoid backbone, followed by isomerization to the desired 9-cis isomer and final acetylation. A logical and efficient approach involves the deuteration of a key building block, such as β-ionone, at a specific position (e.g., the C9 methyl group). This deuterated intermediate can then be carried through a well-established synthetic sequence for retinoids.

The overall synthetic workflow can be summarized as follows:

-

Deuteration of a key precursor: Introduction of deuterium (B1214612) atoms onto a foundational molecule like β-ionone.

-

Chain elongation: Building the full carbon skeleton of the retinoid from the deuterated precursor.

-

Formation of all-trans-retinyl acetate: Conversion of the elongated chain into the all-trans isomer of retinyl acetate.

-

Palladium-catalyzed isomerization: Isomerization of all-trans-retinyl acetate to a mixture containing the desired 9-cis-retinyl acetate.

-

Hydrolysis to 9-cis-retinol: Saponification of the acetate mixture to yield 9-cis-retinol.

-

Acetylation to 9-cis-retinol acetate: Esterification of 9-cis-retinol to produce the final target compound.

-

Purification: Chromatographic purification of the final product.

The following diagram illustrates the logical flow of the synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis. It is important to note that while the procedures for the core reactions are well-established for non-deuterated retinoids, the yields for the deuterated analogues may vary. All manipulations involving retinoids should be performed under dim red light or in the dark to prevent photoisomerization.

Synthesis of Deuterated β-Ionone (Illustrative Example: C9-d3)

The introduction of deuterium can be achieved early in the synthesis. For example, deuteration of the C9 methyl group of β-ionone can be accomplished, as demonstrated in the synthesis of deuterated-(C9)-11-cis-retinal.[2] This typically involves base-catalyzed hydrogen-deuterium exchange on the corresponding ketone precursor. The resulting deuterated β-ionone would then be used in subsequent chain elongation steps (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to build the retinoid backbone.

Palladium-Catalyzed Isomerization of Deuterated all-trans-Retinyl Acetate

This protocol is adapted from a known procedure for the synthesis of 9-cis-retinoids.[3]

-

Materials:

-

Deuterated all-trans-retinyl acetate

-

Triethylamine (B128534) (TEA)

-

Bis(acetonitrile)palladium(II) chloride ((CH₃CN)₂PdCl₂)

-

Nitrogen gas

-

-

Procedure:

-

Dissolve deuterated all-trans-retinyl acetate (e.g., 1.0 equivalent) in a mixture of hexane and a catalytic amount of TEA.

-

Add bis(acetonitrile)palladium(II) chloride (e.g., 0.02 equivalents) to the solution.

-

Stir the mixture overnight at approximately 65°C under a nitrogen atmosphere in the dark.

-

After the reaction, cool the solution to room temperature and then further cool to -80°C to crystallize out the unreacted all-trans-retinyl acetate.

-

Filter the mixture to remove the crystallized starting material.

-

Concentrate the filtrate to obtain a mixture of retinyl acetate isomers, enriched in the 9-cis form.

-

Hydrolysis of Deuterated Retinyl Acetate Mixture

This procedure is for the saponification of the retinyl acetate isomer mixture to obtain the corresponding retinol isomers.[3]

-

Materials:

-

Mixture of deuterated retinyl acetate isomers

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hexanes

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To the mixture of deuterated retinyl acetate isomers in ethanol, add a solution of NaOH in water dropwise at 40°C under a nitrogen atmosphere in the dark.

-

Stir the mixture for 30 minutes.

-

Cool the reaction mixture to 0°C and extract with hexanes.

-

Combine the organic layers, wash with ice water, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under vacuum to yield a mixture of deuterated retinol isomers. 9-cis-retinol can then be purified from this mixture by crystallization.

-

Acetylation of Deuterated 9-cis-Retinol

This final step converts the purified deuterated 9-cis-retinol to the target acetate ester. This can be adapted from procedures for the esterification of similar retinols.[4]

-

Materials:

-

Deuterated 9-cis-retinol

-

Dry dichloromethane (B109758) (CH₂Cl₂)

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

-

Procedure:

-

Dissolve the purified deuterated 9-cis-retinol in dry CH₂Cl₂.

-

Add the base followed by acetic anhydride.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate under vacuum.

-

Purify the resulting deuterated 9-cis-retinol acetate by chromatography.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. It is important to note that the yields for the deuterated synthesis are estimations based on the non-deuterated analogues and may require optimization.

Table 1: Reaction Conditions and Expected Yields

| Step | Key Reagents | Solvent(s) | Temperature | Time | Expected Yield/Product Ratio |

| Isomerization | (CH₃CN)₂PdCl₂, TEA | Hexane | 65°C | Overnight | ~70:30 (9-cis:all-trans) in filtrate[3] |

| Hydrolysis | NaOH | Ethanol/Water | 40°C | 30 min | High (approaching quantitative) |

| Acetylation | Acetic anhydride, Base | CH₂Cl₂ | Room Temp. | Varies | High (typically >90%) |

Table 2: Analytical Characterization Data (based on non-deuterated 9-cis-Retinol Acetate)

| Analytical Technique | Expected Results for Deuterated 9-cis-Retinol Acetate |

| ¹H NMR | The proton signals corresponding to the sites of deuteration will be absent or significantly reduced in intensity. |

| ²H NMR | A signal will be present in the deuterium NMR spectrum at a chemical shift corresponding to the position of the deuterium atom(s).[5][6][7] |

| Mass Spectrometry (MS) | The molecular ion peak will be shifted by the number of incorporated deuterium atoms (e.g., M+3 for a d3-analogue). Fragmentation patterns can help confirm the location of the deuterium.[8][9] |

| HPLC | The retention time should be very similar to that of the non-deuterated standard. |

Signaling Pathways and Logical Relationships

The synthesis of deuterated 9-cis-retinol acetate is not directly involved in a biological signaling pathway; rather, it produces a tool to study such pathways. The rationale for its synthesis is rooted in the "Kinetic Isotope Effect," where the stronger carbon-deuterium bond can slow down metabolic processes, leading to a more favorable pharmacokinetic profile.

The following diagram illustrates the relationship between the different isomers of retinol and their conversion, which is central to the synthesis described.

Conclusion

The synthesis of deuterated 9-cis-retinol acetate is a multi-step process that can be achieved through established organic chemistry reactions. By introducing deuterium at an early stage, for instance in β-ionone, the isotopic label can be carried through the synthesis to the final product. The key steps of palladium-catalyzed isomerization and subsequent hydrolysis and acetylation are well-documented for their non-deuterated counterparts. This guide provides a solid foundation for researchers to develop a detailed synthetic plan. Further optimization of reaction conditions and thorough analytical characterization, particularly using mass spectrometry and ²H NMR, will be crucial to confirm the successful synthesis and isotopic purity of the final deuterated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. repository.fit.edu [repository.fit.edu]

- 3. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 7. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 8. Deuterium enrichment of retinol in humans determined by gas chromatography electron capture negative chemical ionization mass spectrometry [agris.fao.org]

- 9. Analysis of deuterated analogs of vitamin A by electron impact and chemical ionization modes in gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 9-cis-Retinol Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol (B22316) Acetate-d5 is a deuterated analog of 9-cis-retinol acetate (B1210297), a precursor to the biologically active 9-cis-retinoic acid. Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of physiological processes, including embryonic development, cell proliferation and differentiation, and immune function.[1] Their effects are primarily mediated through the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] 9-cis-retinoic acid is a unique endogenous pan-agonist, capable of binding to and activating both RAR and RXR subtypes.[3][4][5][6] The strategic deuteration of 9-cis-retinol acetate is designed to favorably alter its metabolic profile, thereby potentially enhancing its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the mechanism of action of 9-cis-Retinol Acetate-d5, focusing on its metabolic activation, nuclear receptor interactions, and the anticipated impact of deuteration.

Metabolic Activation of this compound

This compound is a prodrug that requires enzymatic conversion to its active form, 9-cis-retinoic acid. This metabolic cascade is a critical determinant of its biological activity.

Following administration, this compound is first hydrolyzed to 9-cis-retinol-d5 (B1162608). This conversion is followed by a two-step oxidation process. Initially, 9-cis-retinol-d5 is oxidized to 9-cis-retinal-d5. Subsequently, 9-cis-retinal-d5 is further oxidized to the active metabolite, 9-cis-retinoic acid-d5.[7]

The deuteration at specific positions in the molecule is anticipated to influence the rate of metabolism, primarily through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage by metabolic enzymes.[8][9][10] This can result in a reduced rate of metabolism and clearance of the deuterated compound compared to its non-deuterated counterpart. The primary enzymes involved in the metabolism of retinoids are from the cytochrome P450 (CYP) superfamily, particularly CYP26A1, CYP26B1, and CYP26C1, which are responsible for the catabolism of retinoic acid.[11][12] By slowing down the metabolic inactivation, deuteration can potentially lead to higher and more sustained plasma and tissue concentrations of the active 9-cis-retinoic acid-d5, thereby enhancing its therapeutic window.

Diagram: Metabolic Activation Pathway of this compound

Caption: Metabolic conversion of this compound to its active form.

Nuclear Receptor Binding and Transcriptional Regulation

The biological effects of 9-cis-retinoic acid-d5 are mediated through its interaction with RARs and RXRs. These receptors are ligand-activated transcription factors that regulate gene expression.[2]

Upon entering the nucleus, 9-cis-retinoic acid-d5 binds to the ligand-binding domains of RARs and RXRs. This binding induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivators.[13][14] RARs and RXRs function as heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[15] The binding of the RAR/RXR heterodimer to RAREs, in conjunction with the recruited coactivator complex, initiates the transcription of downstream genes involved in cellular processes such as differentiation, proliferation, and apoptosis.[2]

The ability of 9-cis-retinoic acid to activate both RAR and RXR pathways gives it a broader spectrum of activity compared to RAR-selective retinoids like all-trans-retinoic acid.

Diagram: Retinoid Signaling Pathway

Caption: Simplified retinoid signaling pathway.

Quantitative Data: Receptor Binding Affinities

The affinity of 9-cis-retinoic acid for RAR and RXR subtypes is a key determinant of its biological potency. The following table summarizes the reported binding affinities (dissociation constants, Kd, and inhibition constants, Ki) of 9-cis-retinoic acid to various receptor isoforms. While specific data for the deuterated form is not available, it is not expected to significantly alter receptor binding affinity.

| Receptor Subtype | Ligand | Binding Affinity (Kd/Ki) | Reference |

| RXRα | 9-cis-Retinoic Acid | Kd: 15.7 nM | [4] |

| RXRβ | 9-cis-Retinoic Acid | Kd: 18.3 nM | [4] |

| RXRγ | 9-cis-Retinoic Acid | Kd: 14.1 nM | [4] |

| RAR (all isoforms) | 9-cis-Retinoic Acid | Ki: 0.5-27 nM | [STEMCELL Technologies] |

| RXR (all isoforms) | 9-cis-Retinoic Acid | Ki: 3.8-12 nM | [STEMCELL Technologies] |

Experimental Protocols

Ligand Binding Assay (Radioligand Displacement Assay)

Objective: To determine the binding affinity of a test compound (e.g., 9-cis-retinoic acid) for RAR or RXR.

Materials:

-

Recombinant human RAR or RXR protein

-

Radiolabeled ligand (e.g., [³H]9-cis-retinoic acid)

-

Test compound (unlabeled 9-cis-retinoic acid)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a multi-well plate, incubate a fixed concentration of the recombinant receptor and the radiolabeled ligand with varying concentrations of the unlabeled test compound.

-

Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

-

Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter or dextran-coated charcoal adsorption.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Transcription Assay

Objective: To assess the ability of a test compound to activate gene transcription mediated by RAR/RXR heterodimers.

Materials:

-

Cell line expressing RAR and RXR (e.g., CV-1 cells)

-

Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase)

-

Expression plasmids for RAR and RXR

-

Transfection reagent

-

Test compound (e.g., 9-cis-retinoic acid)

-

Cell lysis buffer and luciferase assay substrate

Procedure:

-

Co-transfect the cells with the RARE-reporter plasmid and the RAR/RXR expression plasmids.

-

After transfection, treat the cells with varying concentrations of the test compound or vehicle control for 24-48 hours.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

Plot the normalized reporter activity against the concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response).

In Vitro Metabolism Assay using Liver Microsomes

Objective: To evaluate the metabolic stability of this compound compared to its non-deuterated counterpart.

Materials:

-

This compound and non-deuterated 9-cis-Retinol Acetate

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Pre-incubate the liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the test compound (deuterated or non-deuterated) and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Compare the half-life of the deuterated compound to the non-deuterated compound to assess the impact of deuteration on metabolic stability.

Diagram: Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion

This compound represents a promising therapeutic agent that leverages the well-established mechanism of action of 9-cis-retinoids with the potential for an improved pharmacokinetic profile. Its activity is dependent on metabolic conversion to 9-cis-retinoic acid-d5, which then acts as a pan-agonist for RAR and RXR nuclear receptors, leading to the modulation of gene expression. The strategic deuteration is anticipated to slow the rate of metabolic inactivation, potentially leading to enhanced and more sustained biological activity. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other novel retinoid-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rgd.mcw.edu [rgd.mcw.edu]

- 14. Retinoid receptors and their coregulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

role of 9-cis-Retinol Acetate-d5 in vision research

An In-Depth Technical Guide on the Role of 9-cis-Retinol Acetate-d5 in Vision Research

Introduction

The visual cycle is a critical enzymatic process in the retina responsible for regenerating the chromophore 11-cis-retinal (B22103), which is essential for vision.[1] This cycle, first detailed by Nobel laureate George Wald, involves a series of chemical conversions of vitamin A derivatives within the photoreceptor cells and the retinal pigment epithelium (RPE).[1] Genetic mutations in enzymes crucial to this cycle, such as RPE65 and lecithin:retinol acyltransferase (LRAT), disrupt the production of 11-cis-retinal.[2] This disruption leads to a range of inherited retinal diseases, including Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), which are characterized by severe vision loss from early childhood.[3][4]

To address these conditions, researchers have explored therapeutic strategies that bypass the defective steps in the visual cycle. One such strategy involves the oral administration of 9-cis-retinyl acetate (B1210297), a synthetic prodrug of 9-cis-retinal (B17824).[4][5] This compound can restore the production of a functional visual pigment, thereby improving visual function in patients.[6][7]

In the rigorous framework of drug development and clinical research, precise quantification of the administered compound and its metabolites is paramount. This is the specific domain of isotopically labeled compounds like This compound . This deuterated analog serves as an indispensable analytical tool, primarily as an internal standard for mass spectrometry-based quantification, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.[8] This technical guide provides a comprehensive overview of the therapeutic mechanism of 9-cis-retinyl acetate and the critical analytical role of its deuterated form, this compound, in the advancement of vision research.

Mechanism of Action: Bypassing the Visual Cycle Defect

In a healthy visual cycle, all-trans-retinol, delivered to the RPE, is converted to all-trans-retinyl esters by the LRAT enzyme.[3] These esters are then processed by the RPE65 enzyme to produce 11-cis-retinol, which is subsequently oxidized to 11-cis-retinal.[9] This 11-cis-retinal binds with opsin in photoreceptor cells to form the visual pigment rhodopsin.[1]

In diseases like LCA caused by LRAT or RPE65 mutations, this pathway is blocked, leading to a deficiency of 11-cis-retinal and, consequently, an inability to form functional rhodopsin.[2][3]

Oral administration of 9-cis-retinyl acetate provides an alternative pathway.[3] The prodrug is absorbed and metabolized in the body, ultimately delivering 9-cis-retinal to the retina.[10][11] This isomer of retinal can bind to opsin to form a functional, light-sensitive pigment called isorhodopsin.[5][12] Isorhodopsin, when activated by light, triggers the same phototransduction cascade as rhodopsin, thus restoring a degree of light sensitivity and visual function.[5][11] This therapeutic approach effectively bypasses the genetic defect in the canonical visual cycle.[3]

Preclinical Research and Efficacy

The therapeutic potential of 9-cis-retinyl acetate has been extensively studied in animal models, particularly the Rpe65-/- mouse, which mimics the pathology of human LCA.[3][13] These studies have demonstrated significant, dose-dependent improvements in retinal function and morphology following oral administration of the compound.[3][4]

Experimental Protocol: Rpe65-/- Mouse Study

A representative preclinical study protocol involves the following key steps:[3][13]

-

Animal Model: Rpe65-/- mice, which lack the RPE65 protein and cannot produce 11-cis-retinal, are used.

-

Drug Formulation and Administration: 9-cis-retinyl acetate is dissolved in an oil-based vehicle, such as soybean oil, to maximize bioavailability.[3][4] The formulation is administered to the mice via gastric gavage.[3]

-

Dosing Regimens: Various regimens are tested, including single doses and daily or intermittent administrations over several weeks, with doses ranging from 1 to 50 mg/kg.[3][13]

-

Functional Evaluation: Retinal function is primarily assessed using electroretinography (ERG), which measures the electrical responses of photoreceptor cells to light stimuli. Both scotopic (rod-mediated) and photopic (cone-mediated) responses are recorded.[3]

-

Behavioral Testing: Vision-dependent behavioral tests are used to assess the practical impact of the treatment on the animal's visual capability.[3]

-

Biochemical and Morphological Analysis: After the treatment period, eyes are collected for retinoid analysis by high-performance liquid chromatography (HPLC) to quantify the levels of 9-cis-retinal and other retinoids.[3] Retinal histology is performed to evaluate the preservation of photoreceptor morphology.[3]

References

- 1. news-medical.net [news-medical.net]

- 2. Safety and Proof-of-Concept Study of Oral QLT091001 in Retinitis Pigmentosa Due to Inherited Deficiencies of Retinal Pigment Epithelial 65 Protein (RPE65) or Lecithin:Retinol Acyltransferase (LRAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral 9-cis retinoid for childhood blindness due to Leber congenital amaurosis caused by RPE65 or LRAT mutations: an open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oculogenetica.com [oculogenetica.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 9-cis-Retinol Acetate-d5: Suppliers, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-cis-Retinol Acetate-d5, a deuterated analog of a vital Vitamin A derivative. This document serves as a comprehensive resource for researchers, covering its commercial availability, purity standards, and detailed experimental protocols for its analysis. Furthermore, it elucidates the critical signaling pathway of its active metabolite, 9-cis-retinoic acid, and outlines a general experimental workflow for its application in a research setting.

Sourcing and Purity of this compound

The procurement of high-purity isotopically labeled compounds is paramount for the integrity of research data. This compound is available from several specialized chemical suppliers. The purity of these compounds is a critical parameter and is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry. Below is a summary of commercially available this compound from various suppliers.

| Supplier | Stated Purity | Catalog Number |

| MedChemExpress | Not explicitly stated; Certificate of Analysis available upon request.[1] | HY-16760S[1] |

| Clearsynth | Not explicitly stated; Certificate of Analysis provided. | CS-T-99028[2] |

| Pharmaffiliates | High purity.[3] | PA STI 077770[3] |

| Santa Cruz Biotechnology | Not explicitly stated. | Not available |

| Axios Research | Reference standard compliant with regulatory guidelines. | Not available for d5 variant |

Experimental Protocols for Analysis

Accurate quantification and characterization of this compound and its metabolites are crucial for in vitro and in vivo studies. Due to their light and oxygen sensitivity, all procedures involving retinoids should be performed under subdued light and in an inert atmosphere where possible.

High-Performance Liquid Chromatography (HPLC) Method for Retinoid Separation

This protocol is adapted from established methods for the analysis of retinoic acid isomers and can be optimized for this compound.

Objective: To separate and quantify this compound from a biological matrix.

Materials:

-

C18 HPLC column (e.g., 4.6 x 100 mm, 3.5 µm)[4]

-

HPLC system with UV or diode array detector

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% formic acid[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

-

Extraction solvent: Methyl-tert-butyl-ether (MTBE)[5]

-

Internal Standard (e.g., a non-endogenous retinoid analog)

Procedure:

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add a known amount of internal standard.

-

Add a buffering agent to adjust the pH.

-

Perform a liquid-liquid extraction by adding 500 µL of MTBE.[5]

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Carefully transfer the organic (upper) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the reconstituted sample onto the column.

-

Run a gradient elution to separate the retinoids. A typical gradient might be:

-

0-5 min: 60% Mobile Phase B

-

5-15 min: Linear gradient to 100% Mobile Phase B

-

15-20 min: Hold at 100% Mobile Phase B

-

20-25 min: Return to initial conditions and re-equilibrate.[5]

-

-

Monitor the elution profile at a wavelength of 348 nm.[5]

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification

This protocol provides a highly sensitive and specific method for the quantification of retinoids, suitable for samples with low analyte concentrations.

Objective: To achieve highly sensitive and specific quantification of this compound and its metabolites.

Materials:

-

UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6][7]

-

C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Extraction solvent mixture: Ethyl acetate (B1210297), n-hexane, and isopropanol (B130326) (30:65:5, v/v/v)[8][9]

-

Internal Standard: A deuterated retinoid not present in the sample (e.g., 13-cis-retinoic acid-d5)[9]

Procedure:

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add 50 µL of the internal standard working solution.[8]

-

Add 300 µL of 5 mM ammonium (B1175870) acetate buffer (pH 6.2).[8]

-

Add 4 mL of the extraction solvent mixture and extract on a shaker for 15 minutes.[8]

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.[8]

-

Reconstitute the residue in 300 µL of the reconstitution solution (e.g., 5 mM ammonium acetate buffer (pH 9.0)-methanol-acetonitrile (30:30:40, v/v/v)).[8]

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 25 µL) of the reconstituted sample.[8]

-

Perform chromatographic separation using a suitable gradient.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.

-

Define the specific precursor-to-product ion transitions for this compound and the internal standard. For the related compound 9-cis-retinoic acid, a transition of m/z 299.4 → 255.2 has been used.[8][9]

-

Develop a standard curve by spiking known concentrations of this compound into a blank matrix.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-Retinol Acetate is readily metabolized in vivo to 9-cis-Retinoic Acid, the biologically active form. This molecule plays a crucial role in gene regulation by acting as a ligand for nuclear receptors.

The signaling cascade is initiated when 9-cis-Retinoic Acid enters the nucleus. There, it can bind to two main types of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[10] While all-trans-retinoic acid can only activate RARs, 9-cis-Retinoic Acid is a pan-agonist, capable of activating both RARs and RXRs.[10]

These receptors form heterodimers (RAR-RXR) or homodimers (RXR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes.[11] Upon ligand binding, the receptor complex undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then modulates the transcription of genes involved in cellular differentiation, proliferation, and apoptosis.

General Experimental Workflow

The use of this compound in a research setting follows a structured workflow from procurement to data interpretation. The deuterated form is particularly useful as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. High Throughput LC-MS/MS Method for Simultaneous Estimation of 9-Cis-Retinoic Acid and its Metabolite 4-Oxo-9-Cis-Retinoic Acid in Human Plasmaand its Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 10. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 9-cis-Retinol Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 9-cis-Retinol Acetate-d5, a deuterated isotopologue of 9-cis-Retinol Acetate (B1210297). It is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of 9-cis-Retinol Acetate and related retinoids in complex biological matrices. This guide covers its chemical properties, synthesis, analytical methods, its role in studying retinoid signaling pathways, and its application in pharmacokinetic research.

Introduction

This compound (d5-9-cis-RAc) is a synthetic, stable isotope-labeled version of 9-cis-Retinol Acetate. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The non-deuterated form, 9-cis-Retinol Acetate, is a derivative of Vitamin A and a precursor to 9-cis-retinoic acid, a key signaling molecule in various biological processes. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis.[1][2] The use of a deuterated internal standard like d5-9-cis-RAc is crucial for accurate bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1217219-62-9 | [3] |

| Molecular Formula | C₂₂H₂₇D₅O₂ | [4][5] |

| Molecular Weight | 333.52 g/mol | [4][5] |

| Appearance | Yellow Oil | |

| Storage Conditions | -20°C to -80°C, protected from light and air | [6] |

| Purity | Typically >98% | |

| Isotopic Enrichment | Typically >99% deuterium |

Synthesis and Characterization

The synthesis of this compound involves two key stages: the stereoselective synthesis of the 9-cis-retinoid backbone and the introduction of deuterium atoms at specific, non-exchangeable positions.

Representative Synthesis Protocol

A plausible synthetic route, based on established methods for retinoid synthesis and deuterium labeling, is outlined below.[7][8]

Step 1: Isomerization of all-trans-Retinyl Acetate to 9-cis-Retinyl Acetate.

A common method for the synthesis of 9-cis-retinoids is the palladium-catalyzed isomerization of the more readily available all-trans isomer.[7]

-

Materials: All-trans-retinyl acetate, (CH₃CN)₂PdCl₂, triethylamine (B128534) (TEA), hexane (B92381).

-

Procedure:

-

Dissolve all-trans-retinyl acetate in hexane containing a catalytic amount of TEA.

-

Add (CH₃CN)₂PdCl₂ to the solution.

-

Stir the mixture overnight at 65°C under a nitrogen atmosphere in the dark.

-

Cool the reaction mixture to room temperature, followed by further cooling to -80°C to crystallize out the unreacted all-trans-retinyl acetate.

-

Filter the mixture and concentrate the filtrate to obtain a mixture enriched in 9-cis-retinyl acetate. Repeat the crystallization process to improve the purity of the 9-cis isomer.

-

Step 2: Deuterium Labeling.

Deuterium can be introduced at various positions. For this compound, the labeling is typically on the cyclohexene (B86901) ring and the adjacent methyl group. This can be achieved by starting with a deuterated precursor to the β-ionone ring.

Purification and Analysis

Purification of this compound is typically achieved using high-performance liquid chromatography (HPLC). Characterization and purity assessment are performed using a combination of HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

3.2.1. HPLC Purification and Analysis Protocol

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[7]

-

Mobile Phase: An isocratic or gradient system of solvents like methanol, acetonitrile, and water, often with a modifier like formic acid or acetic acid. For non-polar compounds like retinyl acetate, a mobile phase of hexane with a small percentage of ethyl acetate is also used.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 325-350 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

3.2.2. NMR Spectroscopy

¹H and ²H NMR are used to confirm the structure and the positions of deuterium labeling. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum confirm successful labeling.

3.2.3. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the d5-labeled compound.

Retinoid Signaling Pathway

9-cis-Retinol Acetate is a pro-drug that is metabolized in vivo to 9-cis-retinoic acid. 9-cis-retinoic acid is a crucial signaling molecule that binds to and activates both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[9][10]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative bioanalysis. This is particularly important in pharmacokinetic studies where accurate measurement of drug and metabolite concentrations over time is essential.

Experimental Workflow for Pharmacokinetic Studies using LC-MS/MS

The following diagram illustrates a typical workflow for a pharmacokinetic study of 9-cis-Retinol Acetate using this compound as an internal standard.

Detailed LC-MS/MS Protocol for Quantification of 9-cis-Retinol Acetate in Plasma

This protocol is a representative method for the quantification of 9-cis-Retinol Acetate in plasma using this compound as an internal standard.

5.2.1. Materials and Reagents

-

9-cis-Retinol Acetate (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Methyl tert-butyl ether (MTBE)

-

Water, HPLC grade

-

Formic acid

-

Human plasma (blank)

5.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard in ethanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

5.2.3. Sample Preparation

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution.

-

Add 200 µL of ACN to precipitate proteins. Vortex for 1 minute.

-

Add 1.2 mL of MTBE for liquid-liquid extraction. Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

5.2.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

9-cis-Retinol Acetate: e.g., m/z 329.3 -> 269.2

-

This compound: e.g., m/z 334.3 -> 274.2

-

(Note: Specific transitions should be optimized for the instrument used).

-

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and molecular biology. Its use as an internal standard ensures the accuracy and reliability of quantitative data, which is paramount in drug development and in studies investigating the complex roles of retinoid signaling in health and disease. This guide provides a foundational understanding of its properties, synthesis, and applications, and offers detailed protocols to facilitate its use in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Vitamin A acetate (retinol acetate) (10,19,19,19-Dâ, 96%) (3-4% ððð ) - Cambridge Isotope Laboratories, DLM-2244-0.001 [isotope.com]

- 7. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 9-cis-Retinol Acetate-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol (B22316) Acetate-d5 is a deuterated analog of 9-cis-retinol acetate, a derivative of vitamin A. In mass spectrometry-based quantitative analysis, deuterated standards are invaluable as internal standards (IS).[1][2] The incorporation of deuterium (B1214612) atoms results in a mass shift from the endogenous analyte without significantly altering its chemical and physical properties. This allows for accurate quantification by correcting for variations in sample preparation, chromatographic retention, and ionization efficiency. These application notes provide detailed protocols and data for the use of 9-cis-Retinol Acetate-d5 as an internal standard for the quantification of 9-cis-retinoic acid and other related retinoids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Retinoids, including 9-cis-retinoic acid, are a class of compounds derived from vitamin A that play crucial roles in various biological processes such as vision, cell growth and differentiation, immune function, and the activation of tumor suppressor genes.[3] Accurate measurement of these compounds is essential for both clinical research and drug development.

Signaling Pathway and Metabolism

9-cis-retinoic acid is a biologically active metabolite of vitamin A that functions as a high-affinity ligand for the retinoid X receptor (RXR) and can also activate the retinoic acid receptor (RAR).[4] The biosynthesis of 9-cis-retinoic acid involves the conversion of retinol (B82714) to retinal, followed by the formation of retinoic acid.[5] The metabolic pathway can be influenced by various enzymes, including retinol dehydrogenases and retinal dehydrogenases.[5]

Caption: Metabolic pathway of 9-cis-retinoic acid.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Human Plasma

This protocol is adapted for the extraction of 9-cis-retinoic acid and its metabolites from human plasma.[6][7]

Materials:

-

Human plasma samples

-

This compound (Internal Standard) working solution

-

Ethyl acetate

-

n-hexane

-

Isopropyl alcohol

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 1:3 water and methanol)[3]

Procedure:

-

To a clean tube, add 200 µL of human plasma.

-

Spike with an appropriate amount of this compound internal standard solution.

-

Add 200 µL of acetonitrile (B52724) and vortex for 1 minute to precipitate proteins.[3]

-

Add 1.2 mL of a liquid-liquid extraction solvent mixture of ethyl acetate, n-hexane, and isopropyl alcohol (30:65:5, v/v/v).[6][7]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.[3]

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[3]

-

Reconstitute the dried extract in 200 µL of the reconstitution solution.[3]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

This method is designed for the chromatographic separation of retinoid isomers.[6][8]

| Parameter | Value |

| HPLC System | Thermo Scientific™ Vanquish™ HPLC system or equivalent |

| Column | Chromolith Performance RP18 (100 × 4.6 mm) or equivalent[6][7] |

| Mobile Phase A | 0.1% Formic acid in Water[3] |

| Mobile Phase B | 0.1% Formic acid in Methanol[3] |

| Gradient | A binary flow program should be optimized for separation. |

| Flow Rate | 200 µL/min[8] |

| Column Temperature | 25 °C[8] |

| Injection Volume | 20 µL[8] |

Mass Spectrometry (MS)

This method utilizes a triple quadrupole mass spectrometer for sensitive and specific detection.[3][6]

| Parameter | Value |

| Mass Spectrometer | Thermo Scientific™ TSQ Endura™ Triple Quadrupole MS or equivalent[3] |

| Ionization Source | Heated Electrospray Ionization (H-ESI) or APCI, Negative or Positive Mode |

| Spray Voltage | 4000 V (Positive Ion)[3] |

| Vaporizer Temperature | 325 °C[3] |

| Ion Transfer Tube Temp | 250 °C[3] |

| Sheath Gas | 70 arbitrary units[3] |

| Auxiliary Gas | 20 arbitrary units[3] |

| Scan Type | Selected Reaction Monitoring (SRM) |

SRM Transitions (Example for 9-cis-Retinoic Acid):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| 9-cis-Retinoic Acid | 299.4 | 255.2 | Negative |

| 13-cis-Retinoic acid-d5 (IS) | 304.4 | 260.2 | Negative |

Note: The specific SRM transitions for this compound and its corresponding non-deuterated analyte would need to be optimized.

Experimental Workflow

Caption: General workflow for retinoid analysis using LC-MS/MS.

Quantitative Data

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of retinoids.

Table 1: Linearity and Range of Quantification

| Analyte | Linearity Range (ng/mL) | r² |

| 9-cis-Retinoic Acid | 2.85 - 450.51[6][7] | > 0.99 |

| 4-oxo-9-cis-Retinoic Acid | 2.33 - 180.57[6][7] | > 0.99 |

| all-trans-Retinoic Acid | 0.05 - 3.2[9] | 0.994[9] |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| 9-cis-Retinoic Acid | LLOQ | < 5.9[6][7] | < 6.0[6][7] |

| 4-oxo-9-cis-Retinoic Acid | LLOQ | < 13.8[6][7] | < 11.3[6][7] |

LLOQ: Lower Limit of Quantification

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of 9-cis-retinoic acid and other retinoids in complex biological matrices. The detailed protocols and established performance characteristics presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement these sensitive and specific analytical methods in their studies. The adaptability of the presented workflows and methods allows for further optimization based on specific instrumentation and research needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. High Throughput LC-MS/MS Method for Simultaneous Estimation of 9-Cis-Retinoic Acid and its Metabolite 4-Oxo-9-Cis-Retinoic Acid in Human Plasmaand its Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 9-cis-Retinol Acetate-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9-cis-Retinol (B22316) Acetate (B1210297) and its deuterated internal standard, 9-cis-Retinol Acetate-d5, in biological matrices. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this retinoid derivative. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust workflow for preclinical and clinical research.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including vision, cell growth and differentiation, and immune function.[1][2] 9-cis-Retinol Acetate is a synthetic derivative of 9-cis-retinol and serves as a prodrug for 9-cis-retinoic acid, a potent pan-agonist of Retinoid X Receptors (RXRs).[3][4] RXRs form heterodimers with other nuclear receptors, thereby controlling the transcription of numerous target genes.[5] Accurate quantification of 9-cis-Retinol Acetate is essential for pharmacokinetic studies and for understanding its therapeutic potential. LC-MS/MS offers high sensitivity and selectivity for the analysis of retinoids in complex biological samples.[6] This protocol utilizes a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.[7]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for serum or plasma samples. All procedures involving retinoids should be performed under subdued light to prevent photo-isomerization.

-

Sample Thawing: Thaw biological samples on ice.

-

Internal Standard Spiking: To a 200 µL aliquot of the sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample. Vortex for 1 minute to precipitate proteins.[8]

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[8]

-

Extraction: Transfer the supernatant to a clean tube. Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.[1]

-

Phase Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[1]

-

Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% Formic Acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[1] Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Methanol with 0.1% Formic Acid Flow Rate: 0.4 mL/min Injection Volume: 10 µL Column Temperature: 30°C[1]

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 10 | 90 |

| 2.0 | 10 | 90 |

| 8.0 | 0 | 100 |

| 10.0 | 0 | 100 |

| 10.1 | 10 | 90 |

| 15.0 | 10 | 90 |

Mass Spectrometry

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[6] Detection Mode: Multiple Reaction Monitoring (MRM)

Note: The following MRM transitions and collision energies are suggested based on the known fragmentation of retinyl esters.[9] These parameters must be optimized for the specific instrument used. The precursor ion for retinyl acetate is often the dehydrated ion [M+H-H₂O]⁺.[10]

Proposed MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 9-cis-Retinol Acetate | 269.2 | To be optimized | To be optimized |

| This compound | 274.2 | To be optimized | To be optimized |

Suggested product ions to evaluate during optimization could include fragments corresponding to the retinol (B82714) backbone.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of retinoids using LC-MS/MS. These values should be established during method validation for 9-cis-Retinol Acetate.

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[11] |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL[11] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of 9-cis-Retinol Acetate.

Signaling Pathway of 9-cis-Retinoic Acid

Caption: Simplified signaling pathway of 9-cis-Retinoic Acid.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]